molecular formula C15H16ClNO4S B6702548 N-[2-(4-chlorophenoxy)ethyl]-2-(2-methylfuran-3-yl)sulfinylacetamide

N-[2-(4-chlorophenoxy)ethyl]-2-(2-methylfuran-3-yl)sulfinylacetamide

Cat. No.: B6702548
M. Wt: 341.8 g/mol
InChI Key: AYZBKMUCBXNJPZ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-2-(2-methylfuran-3-yl)sulfinylacetamide is a synthetic organic compound characterized by the presence of a chlorophenoxy group, a methylfuran group, and a sulfinylacetamide moiety

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-(2-methylfuran-3-yl)sulfinylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-11-14(6-8-20-11)22(19)10-15(18)17-7-9-21-13-4-2-12(16)3-5-13/h2-6,8H,7,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZBKMUCBXNJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)S(=O)CC(=O)NCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-(2-methylfuran-3-yl)sulfinylacetamide typically involves multiple steps:

    Formation of 2-(4-chlorophenoxy)ethylamine: This intermediate can be synthesized by reacting 4-chlorophenol with ethylene oxide in the presence of a base, followed by amination.

    Synthesis of 2-(2-methylfuran-3-yl)sulfinylacetic acid: This can be prepared by the oxidation of 2-(2-methylfuran-3-yl)acetic acid using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reaction: The final step involves coupling 2-(4-chlorophenoxy)ethylamine with 2-(2-methylfuran-3-yl)sulfinylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)ethyl]-2-(2-methylfuran-3-yl)sulfinylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-2-(2-methylfuran-3-yl)sulfinylacetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel polymers or materials with unique properties.

    Biological Studies: Investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-(2-methylfuran-3-yl)sulfinylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[2-(4-chlorophenoxy)ethyl]-2-(2-methylfuran-3-yl)sulfinylacetamide can be compared with similar compounds such as:

    N-[2-(4-chlorophenoxy)ethyl]-2-(2-methylfuran-3-yl)sulfanylacetamide: Differing by the presence of a sulfanyl group instead of a sulfinyl group.

    N-[2-(4-chlorophenoxy)ethyl]-2-(2-methylfuran-3-yl)acetamide: Lacking the sulfinyl group.

    N-[2-(4-bromophenoxy)ethyl]-2-(2-methylfuran-3-yl)sulfinylacetamide: Differing by the presence of a bromophenoxy group instead of a chlorophenoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

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